N-[2-(1-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)ethyl]acetamide N-[2-(1-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)ethyl]acetamide
Brand Name: Vulcanchem
CAS No.: 871547-21-6
VCID: VC7145325
InChI: InChI=1S/C24H31N3O2/c1-17(2)20-11-10-18(3)16-23(20)29-15-7-14-27-22-9-6-5-8-21(22)26-24(27)12-13-25-19(4)28/h5-6,8-11,16-17H,7,12-15H2,1-4H3,(H,25,28)
SMILES: CC1=CC(=C(C=C1)C(C)C)OCCCN2C3=CC=CC=C3N=C2CCNC(=O)C
Molecular Formula: C24H31N3O2
Molecular Weight: 393.531

N-[2-(1-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)ethyl]acetamide

CAS No.: 871547-21-6

Cat. No.: VC7145325

Molecular Formula: C24H31N3O2

Molecular Weight: 393.531

* For research use only. Not for human or veterinary use.

N-[2-(1-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)ethyl]acetamide - 871547-21-6

Specification

CAS No. 871547-21-6
Molecular Formula C24H31N3O2
Molecular Weight 393.531
IUPAC Name N-[2-[1-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]benzimidazol-2-yl]ethyl]acetamide
Standard InChI InChI=1S/C24H31N3O2/c1-17(2)20-11-10-18(3)16-23(20)29-15-7-14-27-22-9-6-5-8-21(22)26-24(27)12-13-25-19(4)28/h5-6,8-11,16-17H,7,12-15H2,1-4H3,(H,25,28)
Standard InChI Key JUFHBNXSOUVUOI-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C(C)C)OCCCN2C3=CC=CC=C3N=C2CCNC(=O)C

Introduction

Chemical Characterization and Structural Analysis

Molecular Architecture

The compound’s IUPAC name—N-[2-[1-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]benzimidazol-2-yl]ethyl]acetamide—reveals three critical domains:

  • Phenoxypropyl moiety: A 5-methyl-2-isopropylphenol group linked via a three-carbon propyl chain. This hydrophobic segment likely enhances membrane permeability and target binding.

  • Benzimidazole core: A bicyclic aromatic system with nitrogen atoms at positions 1 and 3. Benzimidazoles are renowned for their heterocyclic reactivity and pharmacological versatility, often serving as kinase inhibitors or GPCR modulators .

  • Acetamide tail: An N-acetylated ethylamine group that may participate in hydrogen bonding and metabolic stability.

The Standard InChIKey JUFHBNXSOUVUOI-UHFFFAOYSA-N and SMILES CC1=CC(=C(C=C1)C(C)C)OCCCN2C3=CC=CC=C3N=C2CCNC(=O)C provide unambiguous structural identifiers.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Registry Number871547-21-6
Molecular FormulaC₂₄H₃₁N₃O₂
Molecular Weight393.531 g/mol
XLogP3-AA4.3 (estimated)
Hydrogen Bond Donors1 (acetamide NH)
Hydrogen Bond Acceptors4 (2 imidazole N, 2 carbonyl O)
Rotatable Bonds8

Synthesis and Preparation

Proposed Synthetic Pathway

While no explicit protocol exists for this compound, retrosynthetic analysis suggests a multi-step approach:

Step 1: Synthesis of 5-Methyl-2-isopropylphenol

  • Friedel-Crafts alkylation of m-cresol with isopropyl chloride using AlCl₃ yields the substituted phenol.

Step 2: Propylation of Phenolic Oxygen

  • Reaction with 1-bromo-3-chloropropane under basic conditions (K₂CO₃, DMF) forms the phenoxypropyl intermediate.

Step 3: Benzimidazole Ring Formation

  • Condensation of o-phenylenediamine with the propylated phenol derivative in acetic acid generates the benzimidazole core .

Step 4: Acetamide Functionalization

  • Ethylenediamine is acylated with acetic anhydride, followed by coupling to the benzimidazole nitrogen via nucleophilic substitution .

Table 2: Key Reagents and Conditions

StepReagents/ConditionsPurpose
1AlCl₃, isopropyl chlorideAlkylation of m-cresol
2K₂CO₃, 1-bromo-3-chloropropaneO-Propylation
3o-phenylenediamine, acetic acidCyclization to benzimidazole
4Acetic anhydride, DCCAcetamide formation

Future Research Directions

Priority Investigations

  • Target Identification: Proteomic screening to map kinase or GPCR interactions.

  • Analog Optimization: Modifying the propyl chain length to balance potency and solubility .

  • In Vivo Efficacy: Rodent models of inflammation or neurodegeneration.

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